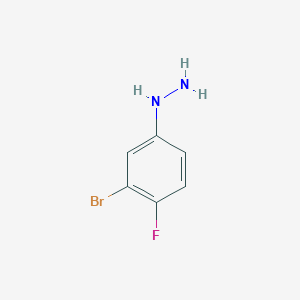
(3-Bromo-4-fluorophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrFN2 It is characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, along with a hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)hydrazine typically involves the diazotization of an arylamine followed by a reduction reaction. The process can be summarized as follows:
Diazotization: An arylamine is treated with nitrous acid to form a diazonium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-4-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be further reduced to form hydrazones or other reduced derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones.
Applications De Recherche Scientifique
(3-Bromo-4-fluorophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of (3-Bromo-4-fluorophenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
- (4-Bromo-3-fluorophenyl)hydrazine
- (3-Chloro-4-fluorophenyl)hydrazine
- (3-Bromo-4-chlorophenyl)hydrazine
Comparison: (3-Bromo-4-fluorophenyl)hydrazine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H6BrFN2 |
|---|---|
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
(3-bromo-4-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6BrFN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2 |
Clé InChI |
LPSNEPHBCCLEDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
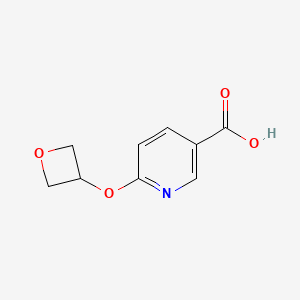
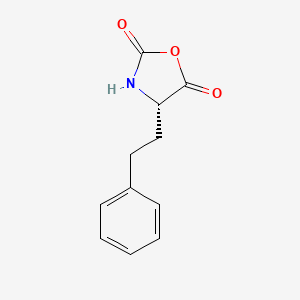
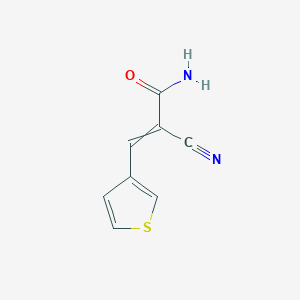

![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
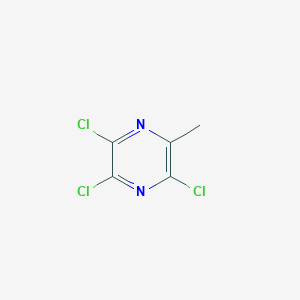

![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
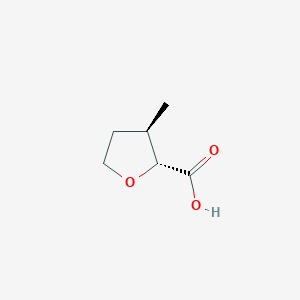

![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
